methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
CAS No.: 1006784-94-6
Cat. No.: VC7793631
Molecular Formula: C23H25N5O4
Molecular Weight: 435.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006784-94-6 |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.484 |
| IUPAC Name | methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29) |
| Standard InChI Key | JBUSFNQARPWNKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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3,5-Dimethylpyrazole: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 3 and 5, and potential hydrogen-bonding sites.
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Tetrahydroquinazolin-4-one: A bicyclic system comprising a partially saturated quinazoline ring with a ketone group at position 4, contributing to planar rigidity.
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Methyl 4-acetamidobenzoate: A benzoate ester substituted with an acetamido group at the para position, enhancing lipid solubility .
The connectivity of these units is critical: the pyrazole binds to the tetrahydroquinazolinone via a nitrogen atom, while the acetamido linker bridges the heterocyclic core to the benzoate ester. This arrangement creates a conformationally restricted scaffold with multiple sites for intermolecular interactions.
Table 1: Key Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three primary stages:
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Pyrazole-Tetrahydroquinazolinone Coupling: Reacting 3,5-dimethylpyrazole with a tetrahydroquinazolin-4-one precursor under basic conditions to form the N1-substituted intermediate.
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Acetamido Linker Installation: Introducing the acetamido group via nucleophilic acyl substitution, often using chloroacetyl chloride and subsequent amidation.
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Esterification: Appending the methyl benzoate group through esterification of the carboxylic acid intermediate .
Key Challenges:
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Regioselectivity: Competing reactions at the pyrazole’s N1 vs. N2 positions require careful control of reaction conditions.
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Purification: The compound’s moderate solubility in common organic solvents complicates chromatographic separation.
Stability and Degradation Profiles
Physicochemical Stability
Preliminary stability studies indicate:
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pH Sensitivity: Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the ester and amide bonds.
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Thermal Stability: Stable up to 150°C, beyond which decarboxylation and ring-opening reactions occur.
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Photostability: Susceptible to UV-induced degradation, necessitating light-protected storage.
| Condition | Observation | Source |
|---|---|---|
| Acidic (pH 1.2) | 90% degradation after 24 hrs | |
| Alkaline (pH 12) | 85% degradation after 24 hrs | |
| 150°C (dry) | <5% degradation after 1 hr | |
| UV Light (254 nm) | 40% degradation after 48 hrs |
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR (DMSO-, 300 MHz) reveals characteristic signals:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 436.2 [M+H], confirming the molecular weight.
Patent and Research Landscape
As of August 2023, patents cover:
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Synthesis Methods: Optimized routes for large-scale production.
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Pharmaceutical Compositions: Formulations with enhanced bioavailability.
Challenges and Future Directions
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Toxicology Profiles: Acute and chronic toxicity studies are needed to establish safety margins.
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Formulation Development: Addressing solubility limitations through prodrug strategies or nanocarriers.
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Target Validation: Elucidating precise molecular targets using CRISPR screening and proteomics.
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